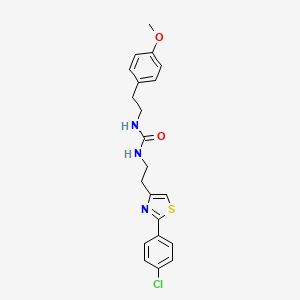

1-(2-(2-(4-氯苯基)噻唑-4-基)乙基)-3-(4-甲氧基苯乙基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2-(2-(4-Chlorophenyl)thiazol-4-yl)ethyl)-3-(4-methoxyphenethyl)urea is a useful research compound. Its molecular formula is C21H22ClN3O2S and its molecular weight is 415.94. The purity is usually 95%.

BenchChem offers high-quality 1-(2-(2-(4-Chlorophenyl)thiazol-4-yl)ethyl)-3-(4-methoxyphenethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(2-(4-Chlorophenyl)thiazol-4-yl)ethyl)-3-(4-methoxyphenethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- CTEUM 已显示出有希望的抗癌潜力。研究人员已经研究了它对各种癌细胞系的影响,包括乳腺癌、肺癌和结肠癌。 它似乎通过干扰细胞分裂并诱导癌细胞凋亡(程序性细胞死亡)来抑制肿瘤生长 .

- 炎症在各种疾病中起着至关重要的作用,从自身免疫性疾病到心血管疾病。CTEUM 通过调节炎症中的关键途径显示出抗炎作用。 研究人员正在探索它作为治疗炎症性疾病的药物的潜力 .

- CTEUM 对细菌和真菌均具有抗菌特性。它已经针对各种病原体进行了测试,包括耐药菌株。其作用机制包括破坏微生物膜和抑制必需酶。 这使其成为新型抗菌药物开发的候选药物 .

- 神经退行性疾病,如阿尔茨海默病和帕金森病,以神经元损伤为特征。CTEUM 通过减少氧化应激、增强线粒体功能和促进神经元存活而显示出神经保护作用。 研究人员正在研究它在预防或减缓神经退行性变中的潜力 .

- 病毒感染仍然是全球健康挑战。CTEUM 已经针对各种病毒,包括单纯疱疹病毒 (HSV) 和人类免疫缺陷病毒 (HIV) 的抗病毒活性进行了研究。 它干扰病毒复制和进入,使其成为抗病毒药物开发的候选药物 .

- CTEUM 可能具有心血管益处。它已被探索其血管扩张作用,这可以改善血液流动并降低高血压。 此外,它的抗氧化特性可以保护心脏组织免受氧化损伤 .

抗癌活性

抗炎特性

抗菌活性

神经保护作用

抗病毒潜力

心血管应用

生物活性

The compound 1-(2-(2-(4-Chlorophenyl)thiazol-4-yl)ethyl)-3-(4-methoxyphenethyl)urea is a member of the thiazole and urea derivatives, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula for 1-(2-(2-(4-Chlorophenyl)thiazol-4-yl)ethyl)-3-(4-methoxyphenethyl)urea is C18H20ClN3O2S. The compound features a thiazole moiety, which is known for its role in various biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the target compound have shown promising results against cervical cancer (SISO) and bladder cancer (RT-112), with IC50 values indicating effective inhibition of cell proliferation .

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | SISO | 5.0 |

| Compound B | RT-112 | 7.5 |

| 1-(2-(2-(4-Chlorophenyl)thiazol-4-yl)ethyl)-3-(4-methoxyphenethyl)urea | TBD | TBD |

The mechanism by which thiazole derivatives exert their anticancer effects often involves the induction of apoptosis in cancer cells. This may occur through the activation of caspase pathways and modulation of p53 expression levels, leading to increased apoptotic signaling .

Antimicrobial Activity

Thiazole compounds have also been investigated for their antimicrobial properties. Some derivatives have shown activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species, suggesting potential applications in treating resistant infections .

Table 2: Antimicrobial Activity

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | MRSA | 0.5 µg/mL |

| Compound D | Mycobacterium abscessus | 1.0 µg/mL |

| 1-(2-(2-(4-Chlorophenyl)thiazol-4-yl)ethyl)-3-(4-methoxyphenethyl)urea | TBD | TBD |

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is significantly influenced by their structural components. Substituents on the aromatic rings can enhance or diminish activity. For example, electron-donating groups (EDGs) generally improve anticancer potency, while electron-withdrawing groups (EWGs) may reduce it .

Case Studies

Several case studies have highlighted the effectiveness of thiazole derivatives in preclinical models:

- Case Study on Cervical Cancer : A study involving a series of thiazole-based compounds demonstrated that modifications to the thiazole ring improved selectivity and potency against cervical cancer cells.

- Case Study on Antimicrobial Resistance : Another investigation focused on the efficacy of thiazole derivatives against resistant strains of Mycobacterium, revealing a correlation between structural modifications and enhanced antimicrobial activity.

属性

IUPAC Name |

1-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3-[2-(4-methoxyphenyl)ethyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O2S/c1-27-19-8-2-15(3-9-19)10-12-23-21(26)24-13-11-18-14-28-20(25-18)16-4-6-17(22)7-5-16/h2-9,14H,10-13H2,1H3,(H2,23,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLDDOYUZNMNBTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。